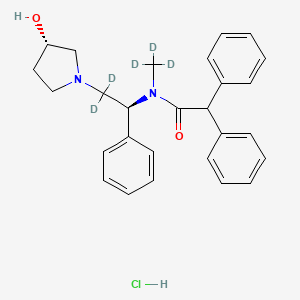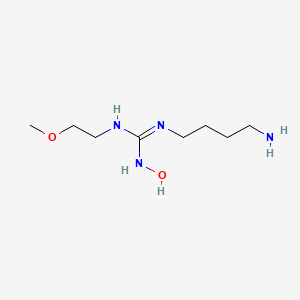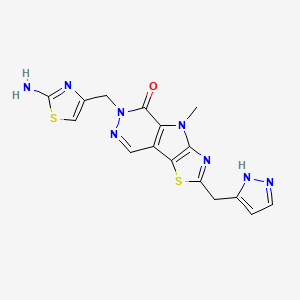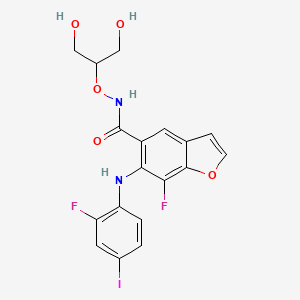
6-Benzylaminopurine-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Benzylaminopurine-d5 is a deuterated form of 6-Benzylaminopurine, a synthetic cytokinin. Cytokinins are a class of plant hormones that promote cell division and growth. This compound is used in scientific research to study the effects of cytokinins on plant growth and development. The deuterated form is particularly useful in mass spectrometry and other analytical techniques due to its distinct isotopic signature.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzylaminopurine-d5 involves the introduction of deuterium atoms into the 6-Benzylaminopurine molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Direct Synthesis: This method involves the use of deuterated starting materials to synthesize this compound directly.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions. The process is optimized to ensure high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of deuterium source, are carefully controlled to achieve the desired isotopic enrichment.
Analyse Chemischer Reaktionen
Types of Reactions
6-Benzylaminopurine-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of benzyladenine derivatives, while reduction can yield deuterated purine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Benzylaminopurine-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a standard in mass spectrometry to study the effects of deuterium labeling on molecular fragmentation patterns.
Biology: Used to study the effects of cytokinins on plant growth and development. It helps in understanding the role of cytokinins in cell division, differentiation, and organogenesis.
Medicine: Investigated for its potential therapeutic applications, including its role in promoting wound healing and tissue regeneration.
Industry: Used in the agricultural industry to enhance crop yield and improve the quality of fruits and vegetables.
Wirkmechanismus
6-Benzylaminopurine-d5 exerts its effects by mimicking the action of natural cytokinins. It binds to cytokinin receptors in plant cells, triggering a signaling cascade that promotes cell division and growth. The molecular targets include cytokinin receptors and downstream signaling proteins involved in cell cycle regulation and gene expression.
Vergleich Mit ähnlichen Verbindungen
6-Benzylaminopurine-d5 is compared with other similar compounds, such as:
6-Benzylaminopurine: The non-deuterated form, which has similar biological activity but lacks the distinct isotopic signature.
Kinetin: Another synthetic cytokinin with similar effects on plant growth and development.
Zeatin: A naturally occurring cytokinin with similar biological activity.
The uniqueness of this compound lies in its deuterated form, which makes it particularly useful in analytical techniques such as mass spectrometry. The presence of deuterium atoms provides a distinct isotopic signature, allowing for precise quantification and analysis.
Eigenschaften
Molekularformel |
C12H11N5 |
|---|---|
Molekulargewicht |
230.28 g/mol |
IUPAC-Name |
N-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-7H-purin-6-amine |
InChI |
InChI=1S/C12H11N5/c1-2-4-9(5-3-1)6-13-11-10-12(15-7-14-10)17-8-16-11/h1-5,7-8H,6H2,(H2,13,14,15,16,17)/i1D,2D,3D,4D,5D |
InChI-Schlüssel |
NWBJYWHLCVSVIJ-RALIUCGRSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CNC2=NC=NC3=C2NC=N3)[2H])[2H] |
Kanonische SMILES |
C1=CC=C(C=C1)CNC2=NC=NC3=C2NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-[6-[3-[3-(aminomethyl)phenyl]phenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid](/img/structure/B12421643.png)
![1-[(3S)-3-aminopyrrolidin-1-yl]-2-[[(1R,2S)-2-(3,5-difluoro-2-phenylmethoxyphenyl)cyclopropyl]amino]ethanone;hydrochloride](/img/structure/B12421648.png)
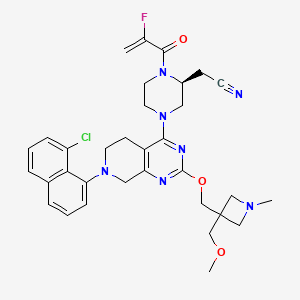
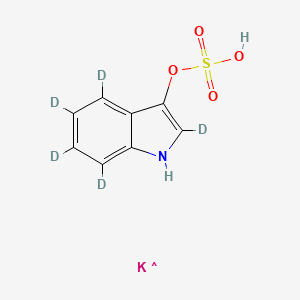

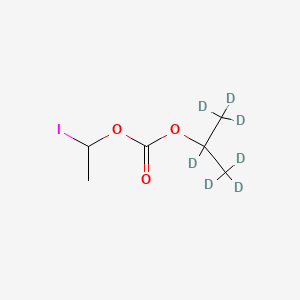
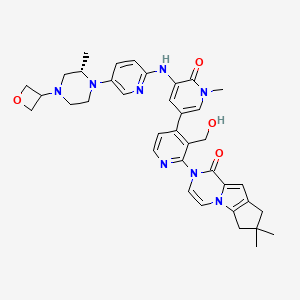
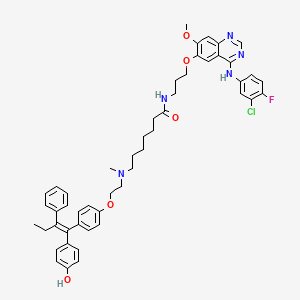
![4-Chloro-7,8-difluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde](/img/structure/B12421684.png)
